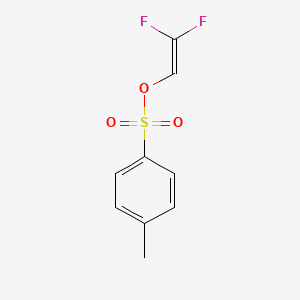

![molecular formula C13H18N2 B2412419 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 1955523-46-2](/img/structure/B2412419.png)

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

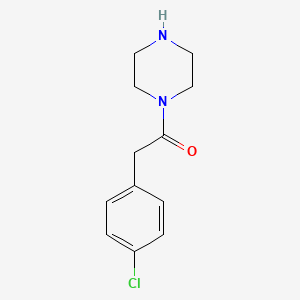

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a chemical compound with the CAS Number: 1955523-46-2 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine .

Molecular Structure Analysis

The InChI code for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is 1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

-

Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

- Application Summary : This research involves the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

- Methods of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The research successfully synthesized oxygenated 2-azabicyclo[2.2.1]heptanes and further functionalized the products to create a library of bridged aza-bicyclic structures .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Synthesis of Polysubstituted Bicyclo[2.1.1]Hexanes

- Application Summary : This research focuses on the synthesis of polysubstituted bicyclo[2.1.1]hexanes .

- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

- Results or Outcomes : The research successfully synthesized polysubstituted bicyclo[2.1.1]hexanes, enabling access to new chemical space .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

- Application Summary : This research focuses on the synthesis of polysubstituted bicyclo[2.1.1]hexanes .

- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

- Results or Outcomes : The research successfully synthesized polysubstituted bicyclo[2.1.1]hexanes, enabling access to new chemical space .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

Eigenschaften

IUPAC Name |

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPMGPTUSZLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)